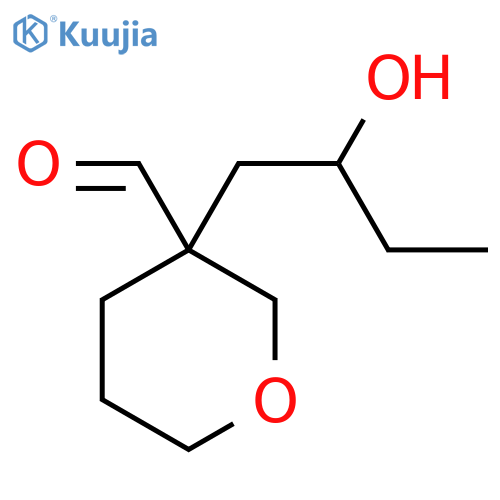Cas no 1999202-89-9 (3-(2-hydroxybutyl)oxane-3-carbaldehyde)

1999202-89-9 structure
商品名:3-(2-hydroxybutyl)oxane-3-carbaldehyde
3-(2-hydroxybutyl)oxane-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(2-hydroxybutyl)oxane-3-carbaldehyde
- 1999202-89-9
- EN300-1621229
-
- インチ: 1S/C10H18O3/c1-2-9(12)6-10(7-11)4-3-5-13-8-10/h7,9,12H,2-6,8H2,1H3
- InChIKey: WZTRRAKZBSUAEQ-UHFFFAOYSA-N
- ほほえんだ: O1CCCC(C=O)(C1)CC(CC)O
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 46.5Ų
3-(2-hydroxybutyl)oxane-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1621229-0.05g |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 0.05g |
$1188.0 | 2023-06-04 | ||
| Enamine | EN300-1621229-0.5g |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 0.5g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1621229-1000mg |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 1000mg |
$1272.0 | 2023-09-22 | ||
| Enamine | EN300-1621229-50mg |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 50mg |
$1068.0 | 2023-09-22 | ||
| Enamine | EN300-1621229-500mg |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 500mg |
$1221.0 | 2023-09-22 | ||
| Enamine | EN300-1621229-2.5g |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 2.5g |
$2771.0 | 2023-06-04 | ||
| Enamine | EN300-1621229-5.0g |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 5g |
$4102.0 | 2023-06-04 | ||
| Enamine | EN300-1621229-10.0g |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 10g |
$6082.0 | 2023-06-04 | ||
| Enamine | EN300-1621229-250mg |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 250mg |
$1170.0 | 2023-09-22 | ||
| Enamine | EN300-1621229-10000mg |
3-(2-hydroxybutyl)oxane-3-carbaldehyde |
1999202-89-9 | 10000mg |
$5467.0 | 2023-09-22 |
3-(2-hydroxybutyl)oxane-3-carbaldehyde 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
1999202-89-9 (3-(2-hydroxybutyl)oxane-3-carbaldehyde) 関連製品
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
